Z-Ala-met-OH
Overview
Description
Z-Ala-met-OH, also known as Z-Alanyl-L-methionine, is an essential amino acid derivative and is a popular choice for use in laboratory experiments. It is a Zwitterionic amino acid, meaning it contains both positive and negative charges, and is a derivative of L-methionine. Z-Ala-met-OH is a versatile molecule that has a variety of applications in scientific research, and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Green Synthesis in Food Industry
Z-Ala-met-OH and related compounds have been researched for their role in green technologies, particularly in synthesizing high-solubility and low-toxicity compounds. For example, a study demonstrated a clean, synthetic route for preparing Ala-Phe, a potential substitute for caffeine, starting from Z-Ala-OH. This synthesis involved biocatalysis and the use of magnetic nanoparticles, indicating the compound's potential application in the food industry (Ungaro et al., 2015).
Biomolecular Synthesis
Z-Ala-met-OH is used in novel approaches to biomolecular synthesis. For instance, Wolff Rearrangement of diazo ketones from amino acids like Z-Ala-OH has been employed to form chimeric biomolecules and oligonucleo-peptides (Guibourdenche, Seebach, & Natt, 1997).
Crystallography and Molecular Interaction Studies
The study of Z-Ala-met-OH derivatives aids in understanding molecular interactions and crystallography. For instance, the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester, derived from Z-Ala-OH, has been analyzed to understand hydrogen bonding patterns and other molecular interactions (Alfonso et al., 2011).
Protein Structure Refinement and Prediction
Research involving Z-Ala-met-OH analogs contributes to protein structure refinement and prediction. Techniques using NMR chemical shifts and quantum chemistry have been applied to derive structural information about proteins, showcasing the compound's relevance in protein chemistry (Le et al., 1995).
Drug Delivery Research
Z-Ala-met-OH derivatives are also being explored in drug delivery systems. For instance, a study on self-assembled peptide-based hydrogels used Z-protected dehydropeptides for the delivery of drugs, demonstrating its potential in biomedical applications (Veloso et al., 2021).
Peptide Synthesis
Z-Ala-met-OH is used in peptide synthesis research. Studies have investigated the effects of various salt additives on peptide-coupling reactions using Z-protected amino acids, indicating its role in advancing peptide synthesis techniques (Thaler, Seebach, & Cardinaux, 1991).
Enzymatic Synthesis in Low-Temperature Conditions
Research on enzymatic synthesis using Z-Ala-met-OH derivatives in frozen aqueous solutions shows its significance in biochemical synthesis. This includes the use of enzymes like papain for the synthesis of Z-dipeptides under low-temperature conditions, which enhances the yield of peptide synthesis (Salam et al., 2008).
properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUCTNWOJJIRAB-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-met-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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